(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques and scalable reaction conditions could facilitate its production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties and reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium in liquid ammonia for Birch reduction , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Birch reduction of spirodiisophorones can yield secondary alcohols with endo- or exo-configurations .
Scientific Research Applications
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine has several scientific research applications:
Chemistry: It serves as a core scaffold for the development of biologically active molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s structural properties can be leveraged in the design of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine exerts its effects is not fully understood. its ability to inhibit SARS-CoV-2 3CLpro suggests that it interacts with specific molecular targets and pathways involved in viral replication . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A structurally related compound with applications in drug discovery and medicinal chemistry.
Spirooliganones: Compounds with a similar spirocyclic structure, known for their antiviral activities.
Xylarilongipins: Diterpenes with a bicyclo[2.2.2]octane moiety, isolated from fungi and studied for their biological activities.
Uniqueness
(S)-6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine stands out due to its unique combination of a spirocyclic structure and bicyclo[2.2.2]octane core. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H19N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,10,15H,1-4,6-8,14H2/t13-/m1/s1 |
InChI Key |
XREAZRQWSBHRTB-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.